5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid is a complex organic compound belonging to the class of quinazolines. Quinazolines are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid typically involves a multi-step process. One common method is the I2/TBHP mediated domino synthesis. This method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under mild conditions . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like I2/TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in cancer research.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. It acts as a DNA intercalator, binding to DNA and disrupting its function. This leads to the inhibition of cell proliferation, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazoline derivatives such as:
- 4-{[1-Methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzoic acid .
- Methyl N-[5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]acetyl-D-alaninate .
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid lies in its specific combination of quinazoline and benzoic acid moieties, which contribute to its distinct biological properties .
Eigenschaften
Molekularformel |
C16H11FN2O4 |
---|---|
Molekulargewicht |
314.27 g/mol |
IUPAC-Name |
5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-5-9(7-11(12)15(21)22)8-19-13-4-2-1-3-10(13)14(20)18-16(19)23/h1-7H,8H2,(H,21,22)(H,18,20,23) |
InChI-Schlüssel |
GAKQDOANOFNZED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CC3=CC(=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.